

barium arsenate Ksp comparison other arsenates

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Compound Focus: Barium arsenate

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Ksp Values of Metal Arsenates

The following table lists the Ksp values for various metal arsenates, which indicate their relative solubility in water at 25°C. A lower Ksp value signifies lower solubility.

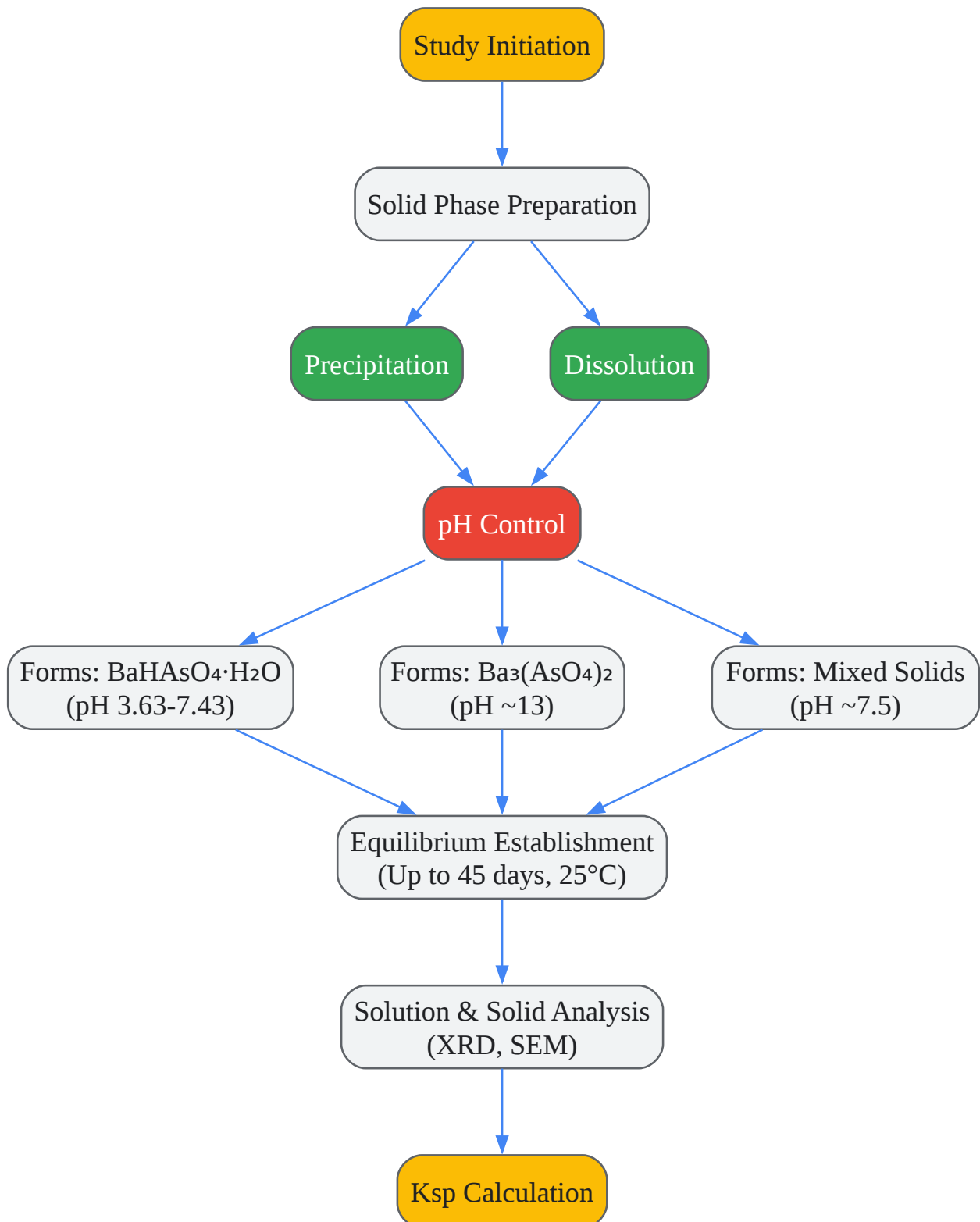
Compound	Formula	Ksp Value	pKsp
Barium Arsenate	$\text{Ba}_3(\text{AsO}_4)_2$	$10^{-23.53} / \sim 3.0 \times 10^{-24}$ [1]	23.53
Barium Hydrogen Arsenate (monohydrate)	$\text{BaHAsO}_4 \cdot \text{H}_2\text{O}$	$10^{-5.60} / \sim 2.5 \times 10^{-6}$ [1]	5.60
Copper(II) Arsenate	$\text{Cu}_3(\text{AsO}_4)_2$	7.95×10^{-36} [2]	35.10
Cadmium Arsenate	$\text{Cd}_3(\text{AsO}_4)_2$	2.2×10^{-33} [2] [3] [4]	32.66
Cobalt(II) Arsenate	$\text{Co}_3(\text{AsO}_4)_2$	6.80×10^{-29} [2] [3] [4]	28.17
Zinc Arsenate	$\text{Zn}_3(\text{AsO}_4)_2$	2.8×10^{-28} [4]	27.55
Strontium Arsenate	$\text{Sr}_3(\text{AsO}_4)_2$	4.3×10^{-19} [4]	18.37
Silver(I) Arsenate	Ag_3AsO_4	1.0×10^{-22} [4]	22.00

Experimental Protocols for Barium Arsenate K_{sp} Determination

The K_{sp} values for **barium arsenate** were determined through careful equilibrium solubility studies. The key methodologies are summarized below.

- **Solid Phase Preparation:** Solids were prepared through both **precipitation** (mixing barium and arsenate solutions) and **dissolution** (adding solid to water) experiments to ensure equilibrium was approached from both under- and super-saturation [1].
- **pH-Dependent Formation:** The specific **barium arsenate** solid that formed was found to be highly dependent on pH [1]:
 - **BaHAsO₄·H₂O(c)** formed under low and neutral pH conditions (3.63 - 7.43).
 - **Ba₃(AsO₄)₂(c)** was the sole solid phase precipitated at high pH (13.03 - 13.10).
 - Both solids could form simultaneously at neutral pH (7.47, 7.66).
- **Equilibrium and Analysis:** Experiments were conducted at 25°C with reaction times up to 45 days under different ionic strengths. After equilibrium was established, the solution composition was analyzed. The solids were characterized using **X-ray Diffraction (XRD)** and **Scanning Electron Microscopy (SEM)** before and after experiments to confirm their stability and identity [1].

This experimental workflow can be visualized as follows:



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Key Comparative Insights

From the data, several key points emerge:

- **Extremely Low Solubility:** **Barium arsenate** ($\text{Ba}_3(\text{AsO}_4)_2$) has an exceptionally low K_{sp} , making it one of the **least soluble metal arsenates**, comparable to cadmium and far less soluble than strontium arsenate [1] [4].
- **Critical pH Influence:** The formation of different **barium arsenate** solids is **highly pH-dependent**. The hydrogen arsenate form ($\text{BaHAsO}_4 \cdot \text{H}_2\text{O}$) is significantly more soluble than the tri-barium form ($\text{Ba}_3(\text{AsO}_4)_2$) [1].
- **Data Consistency Note:** The K_{sp} value for $\text{Ba}_3(\text{AsO}_4)_2$ from [1] (3.0×10^{-24}) is significantly lower than older literature values, which were questioned for their validity. This newer, research-driven value should be considered more reliable [1] [5].

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